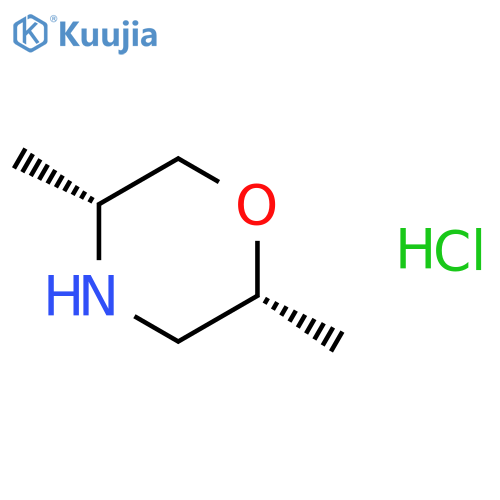Cas no 1639886-52-4 ((2R,5R)-2,5-dimethylmorpholine;hydrochloride)

1639886-52-4 structure
商品名:(2R,5R)-2,5-dimethylmorpholine;hydrochloride
CAS番号:1639886-52-4
MF:C6H14ClNO
メガワット:151.634460926056
MDL:MFCD22199177
CID:3164435
PubChem ID:72207237
(2R,5R)-2,5-dimethylmorpholine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2R,5R)-2,5-Dimethylmorpholine hydrochloride
- (2R,5R)-2,5-DIMETHYLMORPHOLINE HCL
- AK144819
- ST2407921
- AX8274630
- (2R,5R)-2,5-dimethylmorpholine;hydrochloride
- AKOS022178134
- SCHEMBL17376407
- AS-70093
- Morpholine, 2,5-dimethyl-, hydrochloride (1:1), (2R,5R)-
- MFCD22199177
- 1639886-52-4
- (2R,5R)-2,5-Dimethylmorpholinehydrochloride
- CS-0158230
-
- MDL: MFCD22199177
- インチ: 1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
- InChIKey: UIHUHFHYLUKRBX-KGZKBUQUSA-N
- ほほえんだ: Cl[H].O1C([H])([H])[C@@]([H])(C([H])([H])[H])N([H])C([H])([H])[C@@]1([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 151.0763918g/mol
- どういたいしつりょう: 151.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 74.9
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3
(2R,5R)-2,5-dimethylmorpholine;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM278069-1g |
(2R,5R)-2,5-Dimethylmorpholine hydrochloride |
1639886-52-4 | 95% | 1g |
$276 | 2023-01-09 | |
| Chemenu | CM278069-1g |
(2R,5R)-2,5-Dimethylmorpholine hydrochloride |
1639886-52-4 | 95% | 1g |
$561 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33350-250mg |
(2R,5R)-2,5-Dimethylmorpholine hydrochloride |
1639886-52-4 | 250mg |
¥566.0 | 2021-09-04 | ||
| Key Organics Ltd | AS-70093-250MG |
(2R,5R)-2,5-dimethylmorpholine hydrochloride |
1639886-52-4 | >95% | 0.25 g |
£194.00 | 2023-07-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSA057-1-250G |
(2R,5R)-2,5-dimethylmorpholine;hydrochloride |
1639886-52-4 | 97% | 250g |
¥ 100,188.00 | 2023-04-14 | |
| eNovation Chemicals LLC | D633921-5G |
(2R,5R)-2,5-dimethylmorpholine;hydrochloride |
1639886-52-4 | 97% | 5g |
$1030 | 2024-07-21 | |
| Chemenu | CM278069-250mg |
(2R,5R)-2,5-Dimethylmorpholine hydrochloride |
1639886-52-4 | 95% | 250mg |
$110 | 2023-01-09 | |
| Alichem | A449036669-5g |
(2R,5R)-2,5-Dimethylmorpholine hydrochloride |
1639886-52-4 | 95% | 5g |
4,308.77 USD | 2021-05-31 | |
| Key Organics Ltd | AS-70093-10MG |
(2R,5R)-2,5-dimethylmorpholine hydrochloride |
1639886-52-4 | >95% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | AS-70093-1G |
(2R,5R)-2,5-dimethylmorpholine hydrochloride |
1639886-52-4 | >95% | 1g |
£387.00 | 2023-09-08 |
(2R,5R)-2,5-dimethylmorpholine;hydrochloride 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Oliver D. John Food Funct., 2020,11, 6946-6960
1639886-52-4 ((2R,5R)-2,5-dimethylmorpholine;hydrochloride) 関連製品
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1639886-52-4)(2R,5R)-2,5-dimethylmorpholine;hydrochloride

清らかである:99%
はかる:1g
価格 ($):176.0